molecular formula C16H17FN2O3S B15004586 N-{4-[N-(3-fluorophenyl)-beta-alanyl]phenyl}methanesulfonamide

N-{4-[N-(3-fluorophenyl)-beta-alanyl]phenyl}methanesulfonamide

Cat. No.: B15004586
M. Wt: 336.4 g/mol
InChI Key: DNEDFJDYQVNYNQ-UHFFFAOYSA-N
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Description

N-(4-{3-[(3-FLUOROPHENYL)AMINO]PROPANOYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, an amino group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[(3-FLUOROPHENYL)AMINO]PROPANOYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylamine intermediate. This can be achieved through the nitration of fluorobenzene, followed by reduction to obtain 3-fluoroaniline.

    Amidation Reaction: The 3-fluoroaniline is then reacted with a suitable acylating agent, such as propanoyl chloride, to form the 3-(3-fluorophenyl)propanoic acid amide.

    Coupling with Methanesulfonamide: The final step involves the coupling of the 3-(3-fluorophenyl)propanoic acid amide with methanesulfonamide under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of N-(4-{3-[(3-FLUOROPHENYL)AMINO]PROPANOYL}PHENYL)METHANESULFONAMIDE may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[(3-FLUOROPHENYL)AMINO]PROPANOYL}PHENYL)METHANESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(4-{3-[(3-FLUOROPHENYL)AMINO]PROPANOYL}PHENYL)METHANESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{3-[(3-FLUOROPHENYL)AMINO]PROPANOYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-fluorophenyl)methanesulfonamide
  • N-(2-fluorophenyl)methanesulfonamide
  • N-(4-fluorophenyl)methanesulfonamide

Uniqueness

N-(4-{3-[(3-FLUOROPHENYL)AMINO]PROPANOYL}PHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[4-[3-(3-fluoroanilino)propanoyl]phenyl]methanesulfonamide

InChI

InChI=1S/C16H17FN2O3S/c1-23(21,22)19-14-7-5-12(6-8-14)16(20)9-10-18-15-4-2-3-13(17)11-15/h2-8,11,18-19H,9-10H2,1H3

InChI Key

DNEDFJDYQVNYNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)F

Origin of Product

United States

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